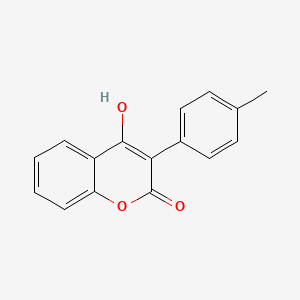

COUMARIN, 4-HYDROXY-3-(p-TOLYL)-

Description

Overview of Coumarin (B35378) Derivatives in Chemical Biology and Medicinal Chemistry Research

Coumarin derivatives are a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities. nih.gov Their ability to interact with various enzymes and receptors through non-covalent interactions underpins their diverse pharmacological applications. nih.govresearchgate.net These applications include anticoagulant, anti-inflammatory, antimicrobial, antiviral, anticancer, and antioxidant effects. nih.govresearchgate.netfrontiersin.org The structural and physicochemical characteristics of coumarins make them a "privileged scaffold," meaning they are readily adaptable for the development of new drugs. frontiersin.orgnih.gov Furthermore, many coumarin derivatives are utilized as fluorescent probes for biological imaging and diagnostics, highlighting their versatility in chemical biology. nih.govnih.gov

The synthetic accessibility of coumarins allows for extensive exploration of their chemical space, leading to the discovery of novel compounds with enhanced biological and physicochemical properties. nih.govfrontiersin.org Researchers continuously develop new synthetic methodologies to functionalize the coumarin core, particularly at the C-3 and C-4 positions, to generate libraries of compounds for biological screening. frontiersin.org

Significance of 4-Hydroxycoumarin (B602359) Scaffolds in Synthetic and Bioactive Compound Development

The 4-hydroxycoumarin scaffold is of particular importance in the synthesis of bioactive compounds. rsc.orgresearchgate.net This nucleus is highly susceptible to electrophilic substitution, making it an excellent starting material for the synthesis of a wide array of derivatives. researchgate.net The presence of the 4-hydroxyl group is a key structural feature in many clinically used anticoagulant drugs, such as warfarin (B611796) and dicoumarol, which act by antagonizing the action of vitamin K. frontiersin.orgnih.gov

Beyond anticoagulation, the 4-hydroxycoumarin moiety serves as a versatile building block for constructing more complex heterocyclic systems. researchgate.net Its reactivity allows for its incorporation into various molecular frameworks, leading to the development of compounds with a broad range of biological activities. researchgate.net One-pot multicomponent reactions utilizing 4-hydroxycoumarin are an efficient and environmentally friendly approach to generate structurally diverse and medicinally relevant molecules. researchgate.net

Historical Context of COUMARIN, 4-HYDROXY-3-(p-TOLYL)- within Coumarin Research

The journey of coumarin research began with the isolation of the parent compound from the tonka bean in 1820. frontiersin.org The initial focus was on their fragrance properties and later, their toxic effects. researchgate.net A significant turning point was the discovery of the anticoagulant properties of dicoumarol, a naturally occurring 4-hydroxycoumarin derivative. frontiersin.org This discovery spurred extensive research into synthetic 4-hydroxycoumarin derivatives for therapeutic applications.

COUMARIN, 4-HYDROXY-3-(p-TOLYL)- emerged from this broader exploration of 3-substituted 4-hydroxycoumarins. Research has shown that the nature of the substituent at the 3-position significantly influences the biological activity of the coumarin derivative. frontiersin.orgresearchgate.net For instance, the introduction of aryl groups, such as the p-tolyl group, has been a common strategy in the design of various bioactive molecules. While the specific historical timeline for the first synthesis of COUMARIN, 4-HYDROXY-3-(p-TOLYL)- is not extensively documented in readily available literature, its existence is a logical progression in the systematic investigation of 3-aryl-4-hydroxycoumarin derivatives. Studies on similar compounds, such as 4-hydroxy-3-(m-tolyl)coumarin, indicate the scientific interest in the positional isomers of tolyl-substituted 4-hydroxycoumarins. nih.gov The synthesis of such compounds is often achieved through reactions like the condensation of 4-hydroxycoumarin with appropriate aldehydes or other electrophiles. researchcommons.orgsemanticscholar.org

Structure

3D Structure

Properties

CAS No. |

73791-19-2 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

4-hydroxy-3-(4-methylphenyl)chromen-2-one |

InChI |

InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)14-15(17)12-4-2-3-5-13(12)19-16(14)18/h2-9,17H,1H3 |

InChI Key |

VFOIMQUAPALECW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key analytical technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the compound, a unique spectral fingerprint is obtained, revealing the characteristic vibrational modes of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 4-hydroxy-3-(p-tolyl)coumarin provides significant insights into its molecular framework. A broad absorption band is typically observed in the region of 3434-3271 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.comgrowingscience.com The spectrum also displays a strong absorption band for the lactone carbonyl (C=O) group, generally appearing between 1732 and 1672 cm⁻¹. growingscience.comresearchgate.net

The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1632 to 1444 cm⁻¹ range. growingscience.comresearchgate.netsemanticscholar.org The stretching vibration of the C-O-C bond in the coumarin (B35378) ring system is also identifiable. pensoft.net

Table 1: FT-IR Spectral Data for 4-hydroxy-3-(p-tolyl)coumarin and Related Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3434 - 3271 | mdpi.comgrowingscience.com |

| Carbonyl (Lactone) | C=O stretch | 1732 - 1672 | growingscience.comresearchgate.net |

| Aromatic C-H | C-H stretch | > 3000 | researchgate.netsemanticscholar.org |

| Aromatic C=C | C=C stretch | 1632 - 1444 | growingscience.comresearchgate.net |

| Ether | C-O-C stretch | ~1234 | pensoft.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 4-hydroxy-3-(p-tolyl)coumarin and its derivatives reveals characteristic signals that confirm the molecular structure. The aromatic protons of the coumarin and p-tolyl groups typically appear as multiplets in the range of δ 6.80-8.01 ppm. mdpi.comrsc.org A distinct singlet for the methyl (CH₃) protons of the p-tolyl group is observed around δ 2.13-2.65 ppm. semanticscholar.orgrsc.org The hydroxyl (OH) proton often presents as a broad singlet at a downfield chemical shift, for instance, around δ 10.26 ppm, which can be influenced by solvent and concentration. mdpi.com

Table 2: ¹H NMR Spectral Data for 4-hydroxy-3-(p-tolyl)coumarin and its Derivatives

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | References |

|---|---|---|---|

| Aromatic Protons | 6.80 - 8.01 | Multiplet | mdpi.comrsc.org |

| Methyl Protons (p-tolyl) | 2.13 - 2.65 | Singlet | semanticscholar.orgrsc.org |

| Hydroxyl Proton | ~10.26 | Singlet (broad) | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Determination

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of 4-hydroxy-3-(p-tolyl)coumarin. The carbonyl carbon of the lactone ring is typically found at a downfield chemical shift, often in the range of δ 161-165 ppm. rsc.orgmdpi.com The carbon atom attached to the hydroxyl group (C-4) resonates at approximately δ 162-164 ppm. mdpi.com The carbons of the aromatic rings appear in the δ 115-153 ppm region. mdpi.comrsc.org The methyl carbon of the p-tolyl group gives a characteristic signal in the upfield region, typically around δ 20-22 ppm. semanticscholar.orgmdpi.com

Table 3: ¹³C NMR Spectral Data for 4-hydroxy-3-(p-tolyl)coumarin and its Derivatives

| Carbon Type | Chemical Shift (δ ppm) | References |

|---|---|---|

| Carbonyl (C=O) | 161 - 165 | rsc.orgmdpi.com |

| C-4 (C-OH) | 162 - 164 | mdpi.com |

| Aromatic Carbons | 115 - 153 | mdpi.comrsc.org |

| Methyl Carbon (p-tolyl) | 20 - 22 | semanticscholar.orgmdpi.com |

Advanced NMR Techniques (e.g., 2D NMR) for Conformational Studies

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of proton and carbon signals and to study the conformation of the molecule. ceon.rs For instance, HMBC can reveal long-range couplings between protons and carbons, helping to connect the p-tolyl group to the C-3 position of the coumarin ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of different protons, aiding in conformational analysis. ceon.rs

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to investigate the fragmentation pattern of a compound, which can further confirm its structure. The molecular formula for 4-hydroxy-3-(p-tolyl)coumarin is C₁₆H₁₂O₃, with a calculated molecular weight of approximately 252.26 g/mol . nih.gov

Under electron ionization (EI) mass spectrometry, coumarins typically exhibit a prominent molecular ion peak. A characteristic fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For 4-hydroxy-3-(p-tolyl)coumarin, this would result in a significant fragment ion. Further fragmentation can occur, providing additional structural information. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecular ion and its fragments. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation of a molecule. For coumarin derivatives, X-ray crystallography has been used to confirm molecular structures and to study intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

While a specific crystal structure of 4-hydroxy-3-(p-tolyl)coumarin is not available in the provided search results, studies on similar coumarin derivatives reveal common structural features. For instance, in many 4-hydroxycoumarin (B602359) derivatives, an intramolecular hydrogen bond is observed between the 4-hydroxy group and the carbonyl oxygen of the pyrone ring, which stabilizes the molecular structure. researchgate.net The crystal packing is often characterized by the formation of dimers or two-dimensional sheets through intermolecular C-H···O hydrogen bonds. researchgate.net The planarity of the coumarin ring system is another important feature revealed by X-ray crystallography. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. The experimentally determined elemental composition is compared with the calculated values for the proposed molecular formula to validate the structure of a newly synthesized compound. researchgate.netmdpi.com

For 4-hydroxy-3-(p-tolyl)coumarin, with a molecular formula of C16H12O3, the theoretical elemental composition can be calculated. ontosight.ai Experimental validation through elemental analysis would involve measuring the percentage of carbon, hydrogen, and oxygen and comparing these values to the theoretical percentages. This technique has been routinely used in the characterization of various coumarin derivatives to confirm their proposed structures. nih.govresearchgate.net

Studies on Tautomerism and Intramolecular Hydrogen Bonding in 4-Hydroxycoumarin Systems

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in 4-hydroxycoumarin systems. wikipedia.org Specifically, these compounds can exist in keto-enol tautomeric forms. The 4-hydroxycoumarin structure represents the enol form, which can potentially tautomerize to a ketone form. The equilibrium between these tautomers is influenced by factors such as the solvent and the presence of substituents.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the enol form of 4-hydroxycoumarins. nih.gov A strong intramolecular hydrogen bond can form between the hydrogen of the 4-hydroxyl group and the carbonyl oxygen at position 2. researchgate.netnih.gov This interaction significantly influences the molecule's conformation and chemical reactivity. Spectroscopic techniques, particularly NMR, are instrumental in studying this dynamic process. ubd.edu.bn For instance, the chemical shift of the hydroxyl proton in the 1H NMR spectrum can provide evidence for the presence and strength of the intramolecular hydrogen bond. nih.gov In some cases, the tautomeric equilibrium can be manipulated by changing the pH of the solution. ias.ac.in Theoretical calculations, such as Density Functional Theory (DFT), can also be used to evaluate the relative stabilities of the different tautomers and to characterize the intramolecular hydrogen bonds. ias.ac.in

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of coumarin (B35378) derivatives. mdpi.comnih.govbohrium.comnih.govmdpi.com A systematic quantum chemical analysis was conducted on a related compound, dimethyl-4-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-phenyl-1-(p-tolyl)-1H-pyrrole-2,3-dicarboxylate, where the molecular geometry was optimized using DFT simulations at the B3LYP/6-31G level. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. nih.govmdpi.com

For instance, in a study of 3-methoxycarbonyl-4-hydroxy coumarin, the HOMO and LUMO energies were calculated to be -0.25767 eV and -0.09207 eV, respectively, resulting in an energy gap of approximately 0.1656 eV. nih.gov This small energy gap suggests a high degree of intramolecular charge transfer and significant chemical reactivity. DFT calculations on other coumarin derivatives have been used to investigate their electronic properties, revealing how substituents on the coumarin ring can alter the HOMO-LUMO gap and, consequently, the molecule's electronic behavior. dntb.gov.uanih.gov

Table 1: Representative FMO Data for a Coumarin Derivative (3-methoxycarbonyl-4-hydroxy coumarin)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-1 | Data not available |

| HOMO | -0.25767 nih.gov |

| LUMO | -0.09207 nih.gov |

| LUMO+1 | Data not available |

| Energy Gap (ΔE) | 0.1656 eV nih.gov |

DFT calculations are widely employed to predict the optimized molecular geometry and vibrational frequencies of coumarin derivatives. nih.gov The theoretical vibrational frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, allow for a detailed assignment of the vibrational modes of the molecule. researchgate.netmjcce.org.mk For example, studies on related compounds have successfully correlated calculated vibrational frequencies with observed experimental bands, providing insight into the molecular motions associated with each frequency. researchgate.net The molecular geometry of a related pyrrole (B145914) derivative containing the 4-hydroxy-3-(p-tolyl)coumarin moiety was optimized using DFT, and the theoretical structural parameters were confirmed with experimental data through RMSD analysis. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR chemical shifts. researchgate.netnih.gov This technique has proven to be effective for predicting the 1H and 13C NMR spectra of coumarin derivatives, with calculated values showing good agreement with experimental data. researchgate.netmjcce.org.mknih.gov For instance, in the analysis of new 4-hydroxycoumarin (B602359) derivatives and their palladium(II) complexes, the GIAO method was used to calculate chemical shifts relative to a tetramethylsilane (B1202638) (TMS) standard, which helped to verify the proposed structures of the synthesized compounds. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. bohrium.comjcchems.com This method is crucial for understanding the potential biological activity of compounds like 4-hydroxy-3-(p-tolyl)coumarin by simulating their interaction with therapeutic targets.

NF-κB protein: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy. nih.govsemanticscholar.org Coumarin derivatives have been identified as potent inhibitors of NF-κB. nih.govmdpi.com Molecular docking studies suggest that coumarins can inhibit NF-κB activation by interfering with its ability to bind to DNA. nih.govresearchgate.net Some studies have shown that this inhibition may occur by preventing the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netresearchgate.net

CDK-8 protein: Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in cancer therapy due to its role in regulating transcription and cell cycle progression. nih.govnih.gov While specific docking studies of 4-hydroxy-3-(p-tolyl)coumarin with CDK8 are not widely reported, the general approach involves screening large compound libraries to identify potential inhibitors. nih.gov Virtual screening followed by molecular docking can identify hits that bind effectively to the catalytic cleft of CDK8, providing a starting point for the design of new cancer therapeutics. nih.gov

The analysis of interactions between a ligand and the amino acid residues within the active site of a protein is fundamental to understanding its binding mechanism. Docking studies of various coumarin derivatives have elucidated these interactions. For example, in a study of a coumarin derivative with NF-κB, the ligand was positioned in the polar region responsible for DNA interaction, forming a hydrogen bond with the residue Leu207. researchgate.net In another example involving carbonic anhydrase isoforms, a coumarin derivative was shown to form van der Waals interactions with residues such as W32, N92, and H94 in the active site. unipi.it These specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the binding affinity and selectivity of the compound for its target protein. researchgate.netjptcp.com

Table 2: Representative Molecular Docking Interactions for Coumarin Derivatives

| Target Protein | Ligand Type | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| NF-κB p50 | Coumarin Derivative | Leu207 | Hydrogen Bond | researchgate.net |

| Carbonic Anhydrase XII | 8-Substituted Coumarin | W32, N92, H94 | van der Waals | unipi.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tbzmed.ac.irresearchgate.net These models are instrumental in predicting the activity of new or untested compounds, including derivatives of 4-hydroxy-3-(p-tolyl)coumarin, and in understanding the structural features that are crucial for their biological effects. mdpi.commdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. The activity data, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50), is then correlated with these descriptors using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). mdpi.comsemanticscholar.org

For coumarin derivatives, QSAR studies have been successfully applied to predict a range of biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.govnih.govbjbms.org Research on 4-hydroxycoumarin derivatives has shown that their antioxidant activity can be correlated with descriptors such as bond dissociation enthalpies, the acidity of the 4-OH hydrogen atom, and steric parameters of the C-3 substituent. mdpi.comresearchgate.net For instance, the steric properties of the residue at the C-3 position, like in 4-hydroxy-3-(p-tolyl)coumarin, can significantly influence activities such as iron chelation. mdpi.com

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. mdpi.com A statistically significant QSAR model can then be used to guide the synthesis of new derivatives with potentially enhanced activity. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Coumarin Derivatives

| Descriptor Class | Specific Descriptor Examples | Information Encoded |

| Topological | Wiener Index, Balaban Index, Valence Connectivity Index | Molecular size, shape, and degree of branching. bjbms.org |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Distribution of electrons, reactivity, and polarizability. researchgate.net |

| Steric | Molar Refractivity (MR), Steric Hindrance Parameters | Molecular volume and the spatial arrangement of atoms. mdpi.com |

| Thermodynamic | Bond Dissociation Enthalpy (BDE), Heat of Formation | Energy required to break specific bonds, stability. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. bjbms.org |

In Silico Assessment of Pharmacokinetic Properties

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. iapchem.org This computational screening helps to identify molecules with favorable pharmacokinetic profiles and flag potential liabilities before resource-intensive synthesis and testing. iapchem.orgnih.gov For 4-hydroxy-3-(p-tolyl)coumarin, these predictions can estimate its potential as an orally available drug.

The assessment typically involves calculating a range of molecular properties and using established models to predict pharmacokinetic behavior. One of the most common initial filters is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. farmaciajournal.com Studies on various 4-hydroxycoumarin derivatives have shown that they often comply with these rules, indicating good potential for oral bioavailability. farmaciajournal.comut.ac.ir

Beyond simple rules, more sophisticated models predict specific ADME parameters. For instance, in silico tools can estimate human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes like Cytochrome P450 (CYP) isozymes or transport proteins like P-glycoprotein. mdpi.com For example, in silico analyses of the parent compound, 4-hydroxycoumarin, suggest it has favorable characteristics for crossing the blood-brain barrier and does not interact with P-glycoprotein. mdpi.com Similar predictions for 4-hydroxy-3-(p-tolyl)coumarin would be crucial in assessing its potential for CNS activity or drug-drug interactions. The high plasma protein binding affinity observed for some coumarin derivatives is another critical parameter that can be estimated computationally and has significant implications for the drug's distribution and efficacy. tandfonline.comnih.gov

Table 2: Key In Silico Predicted Pharmacokinetic Properties for Drug Candidates

| ADME Parameter | Description | Relevance for 4-hydroxy-3-(p-tolyl)coumarin |

| Molecular Weight (MW) | The mass of one mole of the compound. | Predicts size-related diffusion and absorption. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, affecting absorption and distribution. farmaciajournal.com |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | Influences solubility and membrane permeability. farmaciajournal.com |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | Influences solubility and receptor binding. farmaciajournal.com |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts cell permeability and oral bioavailability. farmaciajournal.com |

| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed from the gut. | Assesses oral bioavailability. acgpubs.org |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross from the bloodstream into the brain. | Determines potential for CNS effects. mdpi.com |

| CYP450 Inhibition | Potential to inhibit key metabolic enzymes. | Predicts risk of drug-drug interactions. |

| Drug-Likeness Score | A qualitative score based on structural fragments. | Indicates if the structure is similar to known drugs. nih.gov |

Computational Exploration of Photophysical Properties

Computational methods, particularly those based on quantum chemistry, are essential for understanding and predicting the photophysical properties of coumarin derivatives. researchgate.netrsc.org These compounds are well-known for their fluorescence and are used in various applications like fluorescent probes and optical materials. nih.gov The specific substitution pattern, such as the 3-(p-tolyl) group on the 4-hydroxycoumarin scaffold, can significantly modulate these properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common computational tools used for this purpose. mdpi.com DFT calculations are employed to determine the optimized ground-state geometry of the molecule and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity. nih.gov

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by simulating the electronic transitions from the ground state to various excited states. nih.gov These calculations can accurately predict the maximum absorption wavelength (λmax) and can help interpret the nature of the electronic transitions, such as π → π* transitions, which are common in coumarins. researchgate.net Computational studies have shown that functionalization of the coumarin ring can lead to significant shifts in the absorption spectrum. nih.gov

Furthermore, computational methods can explore the properties of the excited state. By optimizing the geometry of the first excited state, it is possible to predict fluorescence emission wavelengths. The difference between the absorption and emission maxima, known as the Stokes shift, is another important property that can be estimated. nih.gov Calculations can also provide insights into the dipole moments in both the ground and excited states, which helps in understanding solvent effects (solvatochromism) on the photophysical properties. nih.gov

Table 3: Computationally Explored Photophysical Parameters of Coumarin Derivatives

| Parameter | Computational Method | Significance |

| Ground State Geometry | DFT | Provides the most stable 3D structure of the molecule. mdpi.com |

| HOMO-LUMO Energy Gap | DFT | Relates to electronic excitability and chemical reactivity. nih.gov |

| Absorption Wavelength (λmax) | TD-DFT | Predicts the wavelength of maximum light absorption. nih.gov |

| Oscillator Strength (f) | TD-DFT | Indicates the probability of a specific electronic transition. acs.org |

| Excited State Geometry | TD-DFT | Determines the structure of the molecule after light absorption. |

| Emission Wavelength (λem) | TD-DFT | Predicts the wavelength of fluorescence. acs.org |

| Stokes Shift | Calculated from λmax and λem | The difference between absorption and emission maxima, important for fluorescence applications. nih.gov |

| Dipole Moments (Ground & Excited States) | DFT / TD-DFT | Helps predict how solvent polarity will affect absorption and emission spectra. nih.gov |

Structure Activity Relationship Sar Studies of Coumarin, 4 Hydroxy 3 P Tolyl and Analogues

Influence of Substituents at the Coumarin (B35378) Ring System

The coumarin scaffold offers multiple positions for substitution, with the C-3, C-4, C-6, C-7, and C-8 positions being particularly significant in modulating biological effects. jopir.in

The substituent at the C-3 position of the coumarin ring plays a pivotal role in determining the molecule's biological properties. jopir.in In the case of 4-hydroxy-3-(p-tolyl)coumarin, the p-tolyl group is a key determinant of its activity. The aryl group at this position is a common feature in many biologically active coumarins, contributing to various activities including anticancer and monoamine oxidase (MAO) inhibition. researchgate.netscispace.com

Research has shown that the nature of the aryl substituent at C-3 significantly affects bioactivity. For instance, in studies on antioxidant activity, the presence of a phenyl group at C-3 is a common starting point for further modification. conicet.gov.ar A derivative, 3-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one, was identified as a potent inhibitor of the DdlB enzyme, highlighting the favorable contribution of the p-tolyl moiety in specific biological contexts. researchgate.net The substitution pattern on this aryl ring is also critical. For MAO-B inhibitory activity, substitutions at the meta and para positions of the 3-phenyl ring are generally most favorable. scispace.com The p-tolyl group, with its methyl group in the para position, represents an electron-donating substituent which can influence the electronic properties and steric interactions of the entire molecule.

Studies comparing 3-phenylcoumarins with their 4-hydroxy-3-phenylcoumarin (B600451) counterparts have revealed the nuanced role of this group. For MAO inhibition, the introduction of a 4-hydroxyl group generally leads to a decrease in activity compared to the non-hydroxylated analogues. scispace.com However, for other activities, such as antioxidant effects, the 4-hydroxyl group can enhance radical scavenging capabilities, although its effectiveness can be influenced by other substituents on the ring. nih.govresearchgate.net For example, while 7-hydroxycoumarins often show better antioxidant activity, the 4-hydroxy substitution still provides a significant increase in peroxide scavenging compared to the unsubstituted coumarin. nih.gov In some cases, the activity of the 4-hydroxyl group is proposed to be passivated by intramolecular hydrogen bonding, with activity then depending on other hydroxyl groups elsewhere in the molecule. nih.gov

Substituents on the benzo portion of the coumarin ring system (positions C-5 through C-8) also exert a strong influence on bioactivity.

C-6 Position : Substitution at the C-6 position has been explored for various therapeutic targets. In the context of MAO inhibitors, a small substituent at C-6 on the 3-arylcoumarin scaffold is considered important for high MAO-B selectivity. scispace.com A study investigating the antiproliferative activity of 4-hydroxycoumarins looked at the impact of different substituents at C-6, showing its role in modulating cytotoxicity. researchgate.net For example, a 6-bromo substituted coumarin derivative showed reasonable cytotoxic activities against several cancer cell lines. nih.gov

C-7 Position : The C-7 position is frequently hydroxylated or otherwise substituted in many natural and synthetic coumarins. 7-Hydroxycoumarins are well-known for their antioxidant properties. nih.gov The presence of a 7,8-diacetoxy substitution pattern was found to enhance cytotoxic activity in various cancer cell lines. nih.gov

C-8 Position : Similar to the C-6 position, small substituents at C-8 are favorable for MAO-B selectivity in 3-arylcoumarins. scispace.com The introduction of 7,8-dihydroxy groups in 4-methylcoumarin (B1582148) was found to be a key factor for cytotoxicity against breast cancer cells. jopir.in

The following table summarizes the effects of substitutions at different positions on the bioactivity of 4-hydroxycoumarin (B602359) analogues.

| Position | Substituent Type | Effect on Bioactivity | Example Activity | Reference |

|---|---|---|---|---|

| C-3 | Aryl (p-tolyl) | Key determinant of activity, favorable for enzyme inhibition. | DdlB enzyme inhibition | researchgate.net |

| C-4 | Hydroxyl (-OH) | Crucial for some activities (e.g., anticoagulant), can decrease others. Involved in tautomerism. | Anticoagulant, Antioxidant, MAO Inhibition | scispace.comnih.govnih.gov |

| C-6 | Small groups, Halogens | Important for selectivity and cytotoxicity. | MAO-B Inhibition, Anticancer | researchgate.netscispace.comnih.gov |

| C-7 | Hydroxy, Acetoxy | Enhances antioxidant and cytotoxic activities. | Antioxidant, Anticancer | nih.govnih.gov |

| C-8 | Small groups, Hydroxy | Important for selectivity and cytotoxicity. | MAO-B Inhibition, Anticancer | scispace.comnih.gov |

Role of Electron-Withdrawing and Electron-Donating Groups on Bioactivity

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are a critical factor in the SAR of coumarin derivatives.

Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups (e.g., methyl as in the p-tolyl group) are EDGs. The presence of EDGs can enhance certain biological activities. For instance, in 3-phenyl-4-hydroxycoumarins, an EDG at the para-position of the phenyl ring, such as a methyl group, increases antioxidant activity. researchgate.net Similarly, electron-donating hydroxyl and amino groups have been shown to improve the antioxidant potential of coumarin derivatives. nih.gov However, the effect is position-dependent; EDGs at the C-3 position of the coumarin ring have been shown to enhance antibiofilm activity. researchgate.net

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) and halogens (e.g., -Cl, -Br) are EWGs. These groups can also enhance specific biological activities. For example, EWGs at the C-4 position of coumarins have been shown to result in superior anti-proliferative activity. jopir.in Conversely, EWGs at the C-3 position tend to diminish antibiofilm activity. researchgate.net In some cases, EWGs like nitro groups can dramatically decrease antioxidant effects. nih.gov

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are crucial for biological activity, as they dictate how the molecule fits into the binding site of a target protein or enzyme. quimicaorganica.orgwindows.net

For 3-aryl-4-hydroxycoumarins, a key conformational factor is the rotation around the single bond connecting the coumarin C-3 and the aryl ring (the C(3)–C(1′) bond). Semi-empirical calculations on a related natural product, 4-hydroxy-3-(3′,4′-methylenedioxyphenyl)-5,6,7-trimethoxycoumarin, showed a relatively low rotational barrier for this bond, suggesting significant conformational flexibility. rsc.org This flexibility allows the molecule to adopt various spatial arrangements, one of which may be optimal for binding to a biological target.

Furthermore, 3-substituted 4-hydroxycoumarins can exist as a mixture of tautomers in solution, typically a cyclic hemiketal and an open-chain form. researchgate.net The equilibrium between these forms is influenced by the nature of the C-3 substituent. This tautomerism, along with the potential for creating stereocenters, adds another layer of complexity to the SAR. The specific conformation and stereochemistry can dramatically affect how the molecule interacts with chiral biological macromolecules, leading to differences in potency and selectivity. researchgate.net

Modulation of Biological Activities through Derivatization

The 4-hydroxy-3-(p-tolyl)coumarin scaffold is a versatile starting point for the synthesis of new derivatives with modified or enhanced biological activities. Derivatization allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profile. nih.gov

Common derivatization strategies include:

Acylation/Alkylation : The 4-hydroxyl group can be acylated or alkylated. For example, the reaction of 3-acetyl-4-hydroxycoumarin with various amines leads to Schiff base derivatives with potential as myosin inhibitors. nih.gov The activity of acyl derivatives has been reported to evolve with the length of the acyl carbon chain. sciepub.com

Condensation Reactions : 4-hydroxycoumarin readily undergoes condensation reactions with aldehydes and ketones to form more complex structures, such as dicoumarol-type compounds or pyranocoumarins. nih.govacs.org

Hybridization : Fusing or linking the coumarin scaffold with other pharmacologically active heterocyclic rings (e.g., pyrazole (B372694), oxazepine) is a common strategy to create hybrid molecules. nih.govmdpi.com For instance, reacting 3-acetyl-4-hydroxycoumarins with hydrazines can yield pyrazolin-3-yl coumarins with potential antimicrobial activity. researchcommons.org This approach aims to combine the therapeutic benefits of both moieties into a single molecule, potentially leading to synergistic effects or a multi-target mechanism of action. nih.gov

The following table provides examples of how derivatization of the 4-hydroxycoumarin scaffold can modulate biological activity.

| Starting Scaffold | Derivatization Reaction | Resulting Derivative Class | Modified/New Biological Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Condensation with aryl aldehydes | 3,3'-Arylmethylene-bis(4-hydroxycoumarin) | Antioxidant, Anti-inflammatory | acs.org |

| 3-Acetyl-4-hydroxycoumarin | Condensation with amines | Schiff Bases (Imines/Enamines) | Myosin Inhibition | nih.gov |

| 3-Acetyl-4-hydroxycoumarin | Reaction with hydrazines | (Pyrazolin-3-yl)coumarins | Antimicrobial | researchcommons.org |

| 4-Hydroxycoumarin | Reaction with methyl bromoacetate (B1195939) followed by cyclization | Thiazolidinone & Oxazepine derivatives | General Bioactivity | mdpi.com |

| 4-Hydroxy-3-arylcoumarins | Hybridization with other pharmacophores | Hybrid molecules | Potentially improved and multitarget activities | nih.gov |

Molecular Mechanisms and Biochemical Interactions in Vitro Research Focus

Enzyme Inhibition Mechanisms by 4-Hydroxycoumarin (B602359) Derivatives

The 4-hydroxycoumarin scaffold is a key structural motif in compounds that exhibit inhibitory effects against various enzymes, including those critical to retroviral replication.

Protease (PR): The retroviral protease of Human Immunodeficiency Virus type 1 (HIV-1) is a crucial enzyme for viral replication, cleaving precursor polyproteins into active viral enzymes and structural proteins. nih.gov Certain 4-hydroxycoumarin derivatives have been identified as novel nonpeptidic protease inhibitors (PIs). nih.gov Molecular docking studies suggest that these compounds interact with the HIV-1 protease active site through hydrogen bonding involving the pyran oxygen, lactone carbonyl oxygen, and hydroxyl groups. nih.govnih.gov This interaction inhibits the enzyme's function, leading to the formation of noninfectious virions. nih.gov Some derivatives have shown significant inhibition of virus infectivity in cell-based assays, although the direct antiprotease activity measured in enzymatic assays can sometimes be modest, suggesting other mechanisms may also be at play. nih.govnih.gov

Reverse Transcriptase (RT): The 4-hydroxycoumarin framework is also found in inhibitors of HIV reverse transcriptase, an enzyme essential for converting viral RNA into DNA. nih.govmdpi.com Many coumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govmdpi.com One unique mechanism identified for a coumarin (B35378) derivative, dicamphanoyl khellactone (B107364) (DCK), is the specific inhibition of the DNA-dependent DNA polymerase activity of HIV-1 RT, while not significantly affecting the RNA-dependent DNA polymerase activity. unc.edu This suggests that different coumarin derivatives can target distinct functionalities of the reverse transcriptase enzyme. unc.edu

Integrase (IN): HIV integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral life cycle. mdpi.com It is known that some 4-hydroxycoumarin derivatives also function as integrase inhibitors. nih.govmdpi.com The development of allosteric inhibitors of integrase (ALLINIs) has highlighted that targeting sites other than the catalytic active site can potently disrupt viral replication, specifically by interfering with particle assembly and maturation. plos.org

The inhibitory potential of 3-aroyl-4-hydroxycoumarins, which are structurally analogous to 4-hydroxy-3-(p-tolyl)coumarin, against HIV-1 has been evaluated in vitro. The results highlight how substitutions on the aryl ring influence antiviral activity.

| Compound | Substituent on 3-benzoyl group | % Inhibition of HIV-1 |

|---|---|---|

| 3-(4-methylbenzoyl)-4-hydroxycoumarin | 4-methyl | 52.13% ± 1.04 researchgate.net |

| 3-(4-chlorobenzoyl)-4-hydroxycoumarin | 4-chloro | 67.38% ± 0.30 researchgate.net |

| 3-(4-nitrobenzoyl)-4-hydroxycoumarin | 4-nitro | 72.68% ± 0.37 researchgate.net |

| 3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin | 3,5-dinitro | 78.13% ± 0.60 researchgate.net |

Interference with Vitamin K-Dependent Enzyme Systems

The most well-documented enzymatic interaction for 4-hydroxycoumarin derivatives is their interference with the vitamin K cycle. wikipedia.org This class of compounds acts as vitamin K antagonists by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). wikipedia.orgnorthwestern.edu

VKOR is an integral membrane protein responsible for recycling vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone. northwestern.edunih.gov This reduced form is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate (B1630785) residues to gamma-carboxyglutamate (B555490) on vitamin K-dependent proteins, primarily blood coagulation factors.

The inhibitory mechanism involves the 4-hydroxycoumarin molecule binding to VKOR. drugbank.com Structural studies with the related compound warfarin (B611796) show that the inhibitor sits (B43327) in a binding pocket where its 4-hydroxyl group forms a critical hydrogen bond with the residue Tyrosine-139 (Tyr139). nih.gov This interaction, along with others, competitively and tightly inhibits the enzyme, preventing the regeneration of active vitamin K. nih.govnih.gov The depletion of reduced vitamin K halts the carboxylation and activation of clotting factors, leading to the well-known anticoagulant effect of this class of compounds. wikipedia.org In vitro studies using liver microsomes have demonstrated that this inhibition is potent and central to the compound's mechanism of action. northwestern.edudrugbank.com

Urease Enzyme Inhibition Studies

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. scielo.br Its activity in certain pathogenic bacteria is a virulence factor associated with conditions like peptic ulcers and the formation of urinary stones. scielo.brnih.gov Consequently, urease inhibitors are of significant research interest. researchgate.net

Studies on the urease inhibitory potential of 4-hydroxycoumarin derivatives have yielded varied results. An investigation into a series of 4-hydroxy-6-nitrocoumarin (B2660790) derivatives found that none of the synthesized compounds exhibited significant anti-urease activity. scielo.br In contrast, other studies on different sets of 4-hydroxycoumarin derivatives have identified compounds with potent urease inhibition, with some showing greater activity than the standard inhibitor thiourea. nih.govcapes.gov.br Molecular docking and in vitro studies on N-(R-phenyl)-3-carboxamide-coumarin derivatives suggest a potential binding mode where the inhibitors interact with the crucial Cysteine-592 residue, thereby blocking the urea substrate's access to the active site. scielo.br

| Compound Class/Derivative | Inhibitory Activity (IC₅₀) | Reference Compound | Reference IC₅₀ |

|---|---|---|---|

| 4-Hydroxy-6-nitrocoumarin derivatives | Not significant scielo.br | Thiourea | 21 ± 0.11 µM scielo.br |

| Acylated/Sulfonated 4-hydroxycoumarins (select compounds) | < 21 µM nih.gov | Thiourea | 21 ± 0.11 µM nih.gov |

| N-(2-Bromophenyl)-3-carboxamide-coumarin | IC₅₀ determined scielo.br | Thiourea | Not specified in snippet scielo.br |

| N-(4-Bromophenyl)-3-carboxamide-coumarin | IC₅₀ determined scielo.br | Thiourea | Not specified in snippet scielo.br |

Receptor Binding and Ligand-Target Interactions

Binding to Specific Protein Targets (e.g., CDK-8 protein)

Cyclin-dependent kinase 8 (CDK-8) is an enzyme that plays a role in regulating gene transcription and has been identified as a target in oncology research. nih.gov While many CDK-8 inhibitors belong to other chemical classes, the 4-hydroxycoumarin scaffold has been investigated for its potential to bind this protein. nih.govnih.gov

In silico molecular docking studies were performed on a series of 3-formyl-4-hydroxycoumarin-derived enamines to predict their binding affinity to the CDK-8 protein. The results showed that these compounds have good binding affinities, with calculated binding energy values that correlated well with their experimentally determined anti-tumor activities. nih.gov This suggests that the 4-hydroxycoumarin core can serve as a scaffold for designing ligands that target the CDK-8 protein. nih.gov

| Compound Derivative | Binding Energy (kcal/mol) with CDK-8 | Experimental Anti-Tumor Activity (IC₅₀) |

|---|---|---|

| Coumarin-enamine 4g | -6.8 nih.gov | 1.12 ± 0.2 µM nih.gov |

| Coumarin-enamine 4h | -6.8 nih.gov | Better than standard nih.gov |

| Vinblastine (Standard) | Not specified | 7.5 ± 0.6 µM nih.gov |

Cellular Pathway Modulation in In Vitro Systems

In vitro studies using cell lines have demonstrated that 3-arylcoumarin derivatives, a class that includes 4-hydroxy-3-(p-tolyl)coumarin, can modulate cellular processes and pathways. Research on human lung cancer cells (A549) showed that certain 3-arylcoumarins can induce cell-cycle arrest in the S phase. researchgate.net

Furthermore, these compounds were found to affect mitochondrial function. Treatment of A549 cells with an active 3-arylcoumarin derivative led to a loss of mitochondrial membrane potential (MMP). researchgate.net Mitochondria are central to cellular metabolism, and disruption of their function can trigger pathways leading to cell death. researchgate.net The same study also noted an elevation in the production of reactive oxygen species (ROS), indicating the induction of oxidative stress within the cancer cells. researchgate.net

Separately, a study on a 7-acetoxy-4-aryl-3,4-dihydrocoumarin demonstrated its ability to protect against oxidative damage induced by hydrogen peroxide in both erythrocyte suspensions and Saccharomyces cerevisiae strains, showcasing the potential for this class of compounds to modulate cellular responses to oxidative stress. benthamscience.com These findings indicate that 3-arylcoumarins can influence fundamental cellular pathways related to cell proliferation, mitochondrial integrity, and oxidative balance in in vitro models. researchgate.netbenthamscience.com

Induction of Apoptosis

There is no specific in vitro data available in the reviewed literature detailing the induction of apoptosis by 4-hydroxy-3-(p-tolyl)coumarin. Studies on the general coumarin structure have shown the ability to induce apoptosis in various cell lines. For instance, the parent compound, coumarin, has been observed to induce apoptosis in human cervical cancer HeLa cells through a mechanism involving the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-3. Furthermore, coumarin treatment has been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. However, it is crucial to note that these findings have not been specifically replicated for the 4-hydroxy-3-(p-tolyl)- derivative.

Inhibition of Cell Proliferation and Cell Cycle Progression

Specific studies detailing the inhibition of cell proliferation and the precise effects on cell cycle progression by 4-hydroxy-3-(p-tolyl)coumarin are not available in the current body of scientific literature. Research on other coumarin derivatives has demonstrated anti-proliferative effects, often through the induction of cell cycle arrest. For example, coumarin and 7-hydroxycoumarin have been shown to inhibit the growth of non-small cell lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. This is often associated with a decrease in the expression of G0/G1-associated proteins. Without direct experimental evidence, the effect of the p-tolyl substitution at the 3-position on this activity remains unknown.

Modulation of Oxidative Stress Response Pathways (e.g., Keap1/Nrf2/ARE)

There is a lack of specific in vitro research on the modulation of the Keap1/Nrf2/ARE pathway by 4-hydroxy-3-(p-tolyl)coumarin. The Keap1/Nrf2/ARE system is a key cellular defense mechanism against oxidative stress. Various natural and synthetic coumarins have been identified as modulators of this pathway, activating the transcription factor Nrf2, which in turn upregulates the expression of antioxidant and cytoprotective genes. This activity is often linked to the antioxidant and anti-inflammatory properties of coumarin compounds. However, specific data demonstrating the interaction of 4-hydroxy-3-(p-tolyl)coumarin with Keap1 or its ability to induce Nrf2 nuclear translocation and subsequent ARE-mediated gene expression is not currently available.

Influence on Inflammatory Signaling Pathways (e.g., NF-κB, STAT3)

Specific in vitro studies on the influence of 4-hydroxy-3-(p-tolyl)coumarin on the NF-κB and STAT3 inflammatory signaling pathways have not been found in the reviewed literature. The NF-κB and STAT3 pathways are critical regulators of inflammation, and their dysregulation is implicated in various diseases. Many coumarin derivatives have been reported to possess anti-inflammatory properties, often by inhibiting the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory protein IκBα. Similarly, the STAT3 signaling pathway has been identified as a target for some anti-inflammatory and anti-cancer agents. The specific effects of the 4-hydroxy-3-(p-tolyl) substitution on these pathways have not been elucidated.

CREB-Mediated Neuroprotection Mechanisms

There is no available in vitro research investigating the CREB-mediated neuroprotection mechanisms of 4-hydroxy-3-(p-tolyl)coumarin. The cAMP-response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal survival, plasticity, and memory. Activation of the CREB signaling pathway is a key mechanism for the neuroprotective effects of various compounds. Some novel coumarin derivatives have been shown to exert neuroprotective effects through the activation of the CREB pathway, leading to the upregulation of downstream targets such as brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2. However, no such studies have been conducted specifically on 4-hydroxy-3-(p-tolyl)coumarin.

Photophysical Properties and Spectroscopic Applications

UV-Visible Absorption Characteristics of COUMARIN (B35378), 4-HYDROXY-3-(p-TOLYL)- and Derivatives

The electronic absorption spectra of 4-hydroxy-3-(p-tolyl)coumarin and its derivatives are characterized by multiple absorption bands in the UV-visible region. Generally, these compounds exhibit strong absorption in the range of 200–550 nm. srce.hr The absorption spectra of 3-substituted 4-hydroxycoumarin (B602359) derivatives typically show two main bands. srce.hr For instance, in solvents like acetonitrile (B52724) (ACN) and dimethyl sulfoxide (B87167) (DMSO), two absorption bands are observed between 260–280 nm and 350–370 nm. srce.hr However, in a less polar solvent like ethyl acetate (B1210297) (ETAC), only a single maximum around 370 nm may be present. srce.hr

The position and intensity of these absorption bands are influenced by the nature of the substituents on the coumarin ring and the polarity of the solvent. srce.hrphyschemres.org The introduction of an electron-donating group, such as the p-tolyl group, can cause a bathochromic (red) shift in the absorption spectra compared to the unsubstituted 4-hydroxycoumarin. srce.hr This is attributed to the extension of the π-conjugated system. The absorption properties of these derivatives make them suitable for a variety of analytical applications. srce.hr

Table 1: UV-Visible Absorption Maxima of a 3-Substituted 4-Hydroxycoumarin Derivative in Different Solvents

| Solvent | Absorption Maxima (λ_max, nm) |

| Ethyl Acetate (ETAC) | ~370 |

| Acetonitrile (ACN) | 260-280 and 350-370 |

| Dimethyl Sulfoxide (DMSO) | 260-280 and 350-370 |

Data sourced from a study on 3-substituted 4-hydroxycoumarin derivatives. srce.hr

Fluorescence Emission Properties

The fluorescence properties of 4-hydroxy-3-(p-tolyl)coumarin and its analogs are of significant interest due to their potential use as fluorescent probes and markers.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are crucial parameters for characterizing fluorescent compounds. For many coumarin derivatives, these values are highly dependent on the molecular structure and the solvent environment. srce.hrdtic.mil

The substitution of a coumarin moiety with a benzene (B151609) ring at the 3-position, as in 4-hydroxy-3-(p-tolyl)coumarin, is known to enhance the emission yield. srce.hr Studies on related 4-hydroxycoumarin derivatives have shown that compounds with electron-donating groups tend to have higher fluorescence quantum yields. srce.hr For example, derivatives with dimethylamino and acetamido groups have demonstrated high quantum yields. srce.hr The fluorescence lifetimes of aminocoumarins have been observed to decrease in more polar solvents. dtic.mil

Table 2: Photophysical Properties of a Coumarin Derivative Fused with a Dihydropyridine Ring

| Derivative | Excitation (λ_ex, nm) | Emission (λ_em_, nm) | Quantum Yield (Φ_f_) |

| 4e (p-methyl substituted) | 375 | ~440 | 0.83 |

This table presents data for a coumarin derivative with a p-methyl substituted phenyl ring, which showed the maximum fluorescence intensity and a high quantum yield in DMSO. rsc.org

The emission spectra of 4-hydroxy-3-(p-tolyl)coumarin and its derivatives are significantly affected by the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.comscispace.com In general, an increase in solvent polarity leads to a red shift (bathochromic shift) in the emission wavelength. scispace.com This is indicative of a more polar excited state compared to the ground state. dtic.mil

The observed red shift in polar solvents is a common feature for many aminocoumarins and is often accompanied by a decrease in the fluorescence quantum yield. dtic.mil This behavior is attributed to the stabilization of the polar excited state by the polar solvent molecules. The choice of solvent can, therefore, be used to tune the emission color of these compounds.

The photophysical properties of many coumarin derivatives are governed by intramolecular charge transfer (ICT) processes. researchgate.netmdpi.com Upon photoexcitation, an electron can be transferred from an electron-donating group to an electron-accepting part of the molecule. In the case of 4-hydroxy-3-(p-tolyl)coumarin, the p-tolyl group can act as an electron donor, and the pyrone ring of the coumarin core can act as an electron acceptor.

This ICT process leads to the formation of a highly polar excited state, which is responsible for the observed solvatochromic shifts. mdpi.com In some cases, particularly with flexible amino groups, a twisted intramolecular charge transfer (TICT) state can form, which is often non-emissive and provides a pathway for non-radiative decay, leading to a decrease in fluorescence quantum yield in polar solvents. dtic.milmdpi.com The efficiency of ICT is influenced by the electronic nature of the substituents and the polarity of the medium. physchemres.org

Photochemical Reactivity and Stability

Beyond their photophysical properties, the photochemical reactivity of coumarin derivatives is an area of active research, particularly their ability to generate reactive oxygen species.

Some coumarin derivatives can act as photosensitizers, meaning they can absorb light and transfer the energy to other molecules, such as molecular oxygen, to generate reactive oxygen species like singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Phthalocyanine (B1677752) complexes containing 7-hydroxy-3-(p-tolyl)coumarin have been shown to have higher singlet oxygen quantum yields compared to those with 7-hydroxy-3-(p-tosyl)coumarin. researchgate.net This suggests that the nature of the substituent at the 3-position of the coumarin ring plays a role in the photosensitizing ability of the molecule. The generation of singlet oxygen is a key process in photodynamic therapy, highlighting a potential application for such coumarin derivatives. nih.govnih.gov

Photodegradation Quantum Yields

Photodegradation quantum yield (Φd) is a critical measure of a molecule's stability under light exposure. For photosensitizers used in applications like photodynamic therapy (PDT), a low Φd is desirable, indicating high stability. While direct data for 4-hydroxy-3-(p-tolyl)coumarin is not extensively documented, studies on complex molecules incorporating this moiety provide valuable insights.

Research into phthalocyanine (Pc) complexes, which are large macrocyclic compounds, has shown the influence of coumarin substituents on their photochemical properties. For instance, zinc(II) phthalocyanine (ZnPc) complexes peripherally substituted with four 7-oxy-3-(p-tolyl)coumarin units have been synthesized and studied. These complex structures are designed to be potential photosensitizers for PDT. Their photodegradation quantum yields were investigated in dimethylformamide (DMF) and were found to be on the order of 10⁻⁵, which suggests appropriate stability for PDT applications where the photosensitizer should remain intact to generate reactive oxygen species. researchgate.net

In a comparative study, phthalocyanine complexes containing 7-hydroxy-3-(p-tolyl)coumarin demonstrated higher singlet oxygen quantum yields than similar complexes with 7-hydroxy-3-(p-tosyl)coumarin, highlighting the subtle but significant impact of the substituent on the coumarin ring. researchgate.net The photostability of these complex dyes is crucial, as unstable derivatives can have photodegradation quantum yields in the order of 10⁻³, whereas stable photosensitizers exhibit values as low as 10⁻⁶. The measured values for these coumarin-bearing phthalocyanines indicate they are promising candidates for further development in photodynamic therapy. researchgate.net

Table 1: Photochemical Properties of a Zinc Phthalocyanine Complex Substituted with 7-oxy-3-(p-tolyl)coumarin

| Property | Value | Solvent | Reference |

|---|

Note: The data pertains to a complex molecule containing the 4-hydroxy-3-(p-tolyl)coumarin moiety, not the isolated compound itself.

Development of Fluorescent Probes and Dyes Based on Coumarin Scaffolds

The coumarin scaffold, particularly the 4-hydroxycoumarin framework, is a cornerstone in the design of fluorescent probes and dyes due to its favorable photophysical properties, including high fluorescence quantum yields. sapub.orgmdpi.com The introduction of an aryl group at the 3-position, as in 4-hydroxy-3-(p-tolyl)coumarin, further modulates these properties, making the scaffold highly versatile for various applications. uef.fibohrium.commdpi.com

Coumarin derivatives are renowned for their use as fluorescent labels and probes for detecting ions and biological molecules. sapub.orgmdpi.com The 3-phenylcoumarin (B1362560) structure is considered an excellent scaffold for developing selective substrates for enzymes like human cytochrome P450, as they can be metabolized into highly fluorescent 7-hydroxycoumarin derivatives. uef.fibohrium.com

A specific example is the development of 7-hydroxy-3-(p-tolyl)-2H-chromen-2-one, a close structural relative, as an affinity-based fluorescent probe for studying the macrophage migration inhibitory factor (MIF). acs.org This probe exhibits favorable fluorescence properties, including a significant Stokes shift of 100 nm and a fluorescence quantum yield of 0.32. acs.orgnih.gov Its fluorescence is quenched upon binding to the target protein, enabling its use in fluorescence indicator displacement (FID) assays to screen for potential inhibitors. acs.orgnih.gov

The versatility of the 4-hydroxycoumarin scaffold is also demonstrated in its use for creating azo dyes. researchgate.net By coupling 4-hydroxycoumarin with various diazonium salts, a range of dyes can be synthesized, with their spectral properties influenced by the substituents on the aromatic ring. researchgate.net Furthermore, the 4-hydroxy-3-substituted coumarin motif is employed in the design of fluorescent probes for detecting specific analytes, such as metal ions. mdpi.com For instance, coumarin-based chemosensors have been developed for the selective detection of Fe³⁺ ions. mdpi.com

The inherent photochemical characteristics, stability, and solubility of coumarins in various solvents make them ideal candidates for electronic and photonic applications. sapub.org New 4-hydroxycoumarin derivatives have been synthesized that show strong fluorescence in ethanol (B145695) with high quantum yields, emitting in the 420-460 nm range. sapub.org These findings underscore the immense potential of the 4-hydroxy-3-(p-tolyl)coumarin scaffold in creating advanced materials for sensing, bio-imaging, and diagnostics.

Table 2: Photophysical Properties of a 7-Hydroxy-3-(p-tolyl)coumarin-based Fluorescent Probe

| Property | Value | Reference |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.32 | acs.orgnih.gov |

| Stokes Shift | 100 nm | acs.orgnih.gov |

| Excitation Maximum (Ex) | 355 nm | acs.org |

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Rational Design of Bioactive Compounds Based on COUMARIN (B35378), 4-HYDROXY-3-(p-TOLYL)- Scaffold

The rational design of bioactive compounds leverages the structural information of a target molecule to guide the synthesis of new, more effective agents. The coumarin scaffold, with its distinctive physicochemical properties, is an ideal starting point for such endeavors. researchgate.net The 4-hydroxy-3-arylcoumarin framework, in particular, has been the subject of extensive research due to its inherent biological activities, including antibacterial and antioxidant properties. mdpi.com

The design process often involves computational methods like molecular docking and molecular dynamics simulations to predict how modifications to the coumarin core will affect its interaction with biological targets. nih.gov For instance, structure-based design has been successfully employed to create selective inhibitors of enzymes like monoamine oxidase B (MAO B) by modifying substituents on the coumarin ring. nih.gov The introduction of a p-tolyl group at the 3-position can influence the compound's steric and electronic properties, which in turn affects its binding affinity and selectivity for a specific biological target. Researchers can rationally introduce or modify functional groups on both the coumarin core and the p-tolyl ring to enhance desired biological activities and pharmacokinetic profiles.

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity that exhibits pharmacological or biological activity and serves as the starting point for drug development. ijddd.com The 4-hydroxy-3-arylcoumarin structure is a well-established lead scaffold due to its presence in numerous naturally occurring and synthetic compounds with diverse pharmacological activities. mdpi.comnih.gov

Once a lead compound like a 4-hydroxy-3-(p-tolyl)coumarin derivative is identified, lead optimization becomes the critical next step. danaher.compatsnap.com This process involves systematically modifying the lead structure to improve its properties, such as potency, selectivity, and metabolic stability, while minimizing toxicity. patsnap.comhilarispublisher.com

Key optimization strategies for the 4-hydroxy-3-(p-tolyl)coumarin scaffold include:

Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity. For example, modifying the substituents on the p-tolyl ring or the coumarin nucleus can reveal which chemical features are crucial for activity. hilarispublisher.com

Introduction of Functional Groups: Adding specific functional groups can enhance interactions with the target protein or improve pharmacokinetic properties. For example, introducing hydroxyl groups on the coumarin scaffold has been shown to be essential for the antibacterial activity of some 3-arylcoumarins. mdpi.com

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's profile.

Computational tools such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics are invaluable in guiding these optimization efforts. danaher.com

Development of Chemical Tools for Biological Pathway Interrogation

Chemical tools, or chemical probes, are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems. The versatility of the coumarin scaffold makes it an excellent platform for developing such tools. researchgate.net

Derivatives of 4-hydroxy-3-arylcoumarin can be functionalized to create probes for various applications:

Fluorescent Probes: The inherent fluorescence of many coumarin derivatives allows for their use in imaging and sensing applications. researchgate.netrsc.org By attaching specific recognition elements to the 4-hydroxy-3-(p-tolyl)coumarin core, researchers can create probes that light up in the presence of a particular ion, molecule, or in a specific cellular environment.

Inhibitors and Modulators: As discussed, these compounds can be designed to selectively inhibit or modulate the activity of specific enzymes or proteins. This allows researchers to dissect the roles of these proteins in cellular signaling pathways and disease processes.

The development of these chemical tools often involves a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to create highly specific and effective probes.

Role in Developing Multi-Target Ligands

Many complex diseases, such as neurodegenerative disorders, involve multiple pathological pathways. mdpi.com A promising therapeutic strategy is the development of multi-target ligands, single molecules designed to interact with several biological targets simultaneously. researchgate.net The coumarin scaffold is well-suited for the design of such multi-target-directed ligands (MTDLs). mdpi.com

The 4-hydroxy-3-(p-tolyl)coumarin framework can be functionalized to incorporate different pharmacophores, each targeting a distinct protein or pathway. For example, researchers have designed coumarin-based compounds that act as both cholinesterase inhibitors and monoamine oxidase inhibitors, two key targets in the treatment of Alzheimer's disease. mdpi.com The ability to combine different functionalities onto a single scaffold offers the potential for synergistic therapeutic effects and a more holistic approach to treating multifactorial diseases. mdpi.com

Materials Science Applications of Coumarin Derivatives

Beyond their biological applications, coumarin derivatives, including those based on the 4-hydroxy-3-aryl structure, have significant applications in materials science, primarily due to their excellent photophysical properties. rsc.orgmdpi.com

Laser Dyes: Coumarin derivatives are widely used as gain media in dye lasers. nih.govresearchgate.net Their high fluorescence quantum yields, good photostability, and broad tunability in the blue-green region of the spectrum make them ideal for this purpose. nih.gov The specific substitution pattern on the coumarin ring, including the presence of aryl groups at the 3-position, can be tuned to optimize the lasing properties for specific applications. researchgate.net

Optical Brighteners: Also known as fluorescent whitening agents, optical brighteners are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This causes a whitening effect, making materials appear less yellow. Coumarin derivatives are extensively used as optical brighteners in textiles, papers, and detergents. researchgate.netrsc.orgmdpi.com

Future Research Directions and Unexplored Avenues for Coumarin, 4 Hydroxy 3 P Tolyl

Deeper Mechanistic Investigations into Biological Activities

A thorough understanding of the molecular mechanisms underlying the biological activities of 4-hydroxy-3-(p-tolyl)coumarin is critical for its rational development as a therapeutic agent or research tool. While its anticoagulant properties are presumed to be similar to other 4-hydroxycoumarins that inhibit vitamin K epoxide reductase, detailed enzymatic and cellular assays are needed to confirm this and to elucidate the specific molecular interactions. Similarly, the antioxidant and anti-inflammatory effects warrant in-depth investigation to identify the signaling pathways and molecular targets involved. Techniques such as proteomics and metabolomics can provide a comprehensive view of the cellular response to this compound.

Advanced Computational Modeling for Predictive Research

In silico approaches, including molecular docking and molecular dynamics simulations, can provide invaluable insights into the interactions of 4-hydroxy-3-(p-tolyl)coumarin with its biological targets. These computational models can predict binding affinities and modes of interaction, guiding the design of more potent and selective derivatives. Quantitative Structure-Activity Relationship (QSAR) studies can further help in identifying the key structural features responsible for its biological activities, thereby accelerating the drug discovery and development process.

| Computational Technique | Application in Research | Expected Outcome |

| Molecular Docking | Predicting binding modes with target proteins | Identification of key interacting residues |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex | Understanding the stability and conformational changes upon binding |

| QSAR | Correlating chemical structure with biological activity | Predictive models for designing new analogues with enhanced activity |

Design of Next-Generation Coumarin-Based Chemical Probes and Ligands

The structural scaffold of 4-hydroxy-3-(p-tolyl)coumarin can be utilized as a starting point for the design of novel chemical probes and ligands. By strategically modifying its structure, researchers can develop tools to investigate specific biological processes or to target particular enzymes or receptors with high affinity and selectivity. For example, the introduction of fluorescent tags or reactive groups could enable the visualization of its cellular localization and the identification of its binding partners.

Integration with Emerging Technologies in Chemical Biology

The integration of 4-hydroxy-3-(p-tolyl)coumarin research with emerging technologies in chemical biology holds immense promise. High-throughput screening platforms can be employed to rapidly assess the biological activity of a library of its derivatives against a wide range of targets. Furthermore, the application of chemical genetics and proteomics can help to unravel the compound's mechanism of action and to identify novel therapeutic targets. The synergy between synthetic chemistry, computational modeling, and cutting-edge biological techniques will be instrumental in realizing the full potential of this intriguing coumarin (B35378) derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-3-(p-tolyl)coumarin, and how can intermediates be characterized?

- Methodology :

- Synthesis : Use a Pechmann condensation between p-tolyl-substituted phenols (e.g., 4-methylphenol) and β-keto esters (e.g., ethyl acetoacetate) in acidic conditions (H₂SO₄ or HCl) . Monitor reaction progress via TLC.

- Purification : Recrystallize crude product using ethanol/water mixtures.

- Characterization : Confirm structure via -NMR (aromatic protons at δ 6.8–7.4 ppm, methyl group at δ 2.3 ppm) and IR (C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .

Q. How can the purity and stability of 4-hydroxy-3-(p-tolyl)coumarin be assessed in solution?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 280 nm .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Quantify degradation products via LC-MS .

Q. What are the baseline toxicological profiles of 4-hydroxy-3-(p-tolyl)coumarin in in vitro models?

- Methodology :

- Cytotoxicity : Perform MTT assays on human hepatocytes (HepG2) with 24–72 hr exposure. Calculate IC₅₀ values using nonlinear regression .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC .

Advanced Research Questions

Q. How can synthetic yields of 4-hydroxy-3-(p-tolyl)coumarin be optimized while minimizing byproducts?

- Methodology :

- DoE Approach : Design experiments varying catalyst (e.g., FeCl₃ vs. ZnCl₂), temperature (60–120°C), and solvent (acetic acid vs. ionic liquids). Analyze yield via GC-MS and optimize using response surface methodology .

- Byproduct Identification : Use high-resolution MS (HRMS) to detect dimerization or oxidation byproducts (e.g., quinone derivatives) .

Q. How to resolve contradictions in reported anticoagulant activity of 4-hydroxy-3-(p-tolyl)coumarin analogs?

- Methodology :